molecular formula C13H4ClF15O2S B13422160 p-(Pentadecafluoroheptyl)benzenesulphonyl chloride CAS No. 25444-35-3

p-(Pentadecafluoroheptyl)benzenesulphonyl chloride

Cat. No.: B13422160
CAS No.: 25444-35-3
M. Wt: 544.66 g/mol
InChI Key: PPKJGFABEANLHW-UHFFFAOYSA-N
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Description

p-(Pentadecafluoroheptyl)benzenesulphonyl chloride: is a chemical compound with the molecular formula C13H4ClF15O2S and a molecular weight of 544.664 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a pentadecafluoroheptyl group. The compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of p-(Pentadecafluoroheptyl)benzenesulphonyl chloride typically involves the reaction of benzenesulfonyl chloride with pentadecafluoroheptyl iodide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane , and a base, such as triethylamine , to facilitate the substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

p-(Pentadecafluoroheptyl)benzenesulphonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

p-(Pentadecafluoroheptyl)benzenesulphonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-(Pentadecafluoroheptyl)benzenesulphonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The pentadecafluoroheptyl group imparts unique hydrophobic and lipophobic properties to the compound, influencing its interactions with other molecules and surfaces .

Comparison with Similar Compounds

Similar compounds to p-(Pentadecafluoroheptyl)benzenesulphonyl chloride include:

This compound stands out due to its longer perfluorinated chain, which enhances its hydrophobicity and stability, making it particularly useful in applications requiring these properties.

Biological Activity

p-(Pentadecafluoroheptyl)benzenesulphonyl chloride, also known as perfluorinated sulfonyl chloride, is a synthetic compound characterized by its unique fluorinated structure. This compound has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound through various studies and findings, providing a comprehensive overview.

  • Chemical Formula : C13H4ClF15O2S
  • Molecular Weight : 490.67 g/mol
  • Structure : The compound features a benzene ring substituted with a pentadecafluoroheptyl group and a sulfonyl chloride functional group, contributing to its unique chemical behavior.

Toxicity and Environmental Impact

Research indicates that compounds with similar structures exhibit significant toxicity and potential for bioaccumulation. For instance, studies on perfluorinated compounds (PFCs) suggest that they can persist in the environment and accumulate in biological systems, leading to adverse health effects in wildlife and humans .

  • Bioaccumulation Potential : The bioaccumulation factor (BAF) for fluorinated compounds can exceed 5000, indicating a high potential for accumulation in living organisms .
  • Toxicological Studies : In vitro studies have shown that sulfonyl chlorides can exhibit cytotoxic effects on various cell lines, suggesting that this compound may have similar effects due to its reactive sulfonyl group .

Case Studies

Several case studies have examined the biological effects of related compounds:

  • Case Study on Perfluorooctanoic Acid (PFOA) :
    • Findings : PFOA exposure was linked to developmental toxicity and endocrine disruption in animal models. Similar mechanisms may be expected for this compound due to structural similarities .
  • Impact on Aquatic Organisms :
    • Study Overview : Research on the bioaccumulation of fluorinated compounds in fish revealed significant concentrations in muscle tissue, leading to concerns about food safety and ecosystem health .

The biological activity of this compound may involve several mechanisms:

  • Reactivity with Biological Molecules : The sulfonyl chloride moiety is known to react with nucleophiles, potentially leading to cellular damage and disruption of normal cellular functions.
  • Hormonal Disruption : Similar compounds have been shown to interfere with hormonal signaling pathways, raising concerns about their endocrine-disrupting potential.

Comparative Analysis of Related Compounds

Compound NameChemical StructureToxicity LevelBioaccumulation Factor
This compoundC13H4ClF15O2SHigh>5000
Perfluorooctanoic Acid (PFOA)C8HF15O2Very High>10000
Perfluorooctanesulfonic Acid (PFOS)C8HF17O2SHigh>5000

Properties

CAS No.

25444-35-3

Molecular Formula

C13H4ClF15O2S

Molecular Weight

544.66 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H4ClF15O2S/c14-32(30,31)6-3-1-5(2-4-6)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)29/h1-4H

InChI Key

PPKJGFABEANLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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